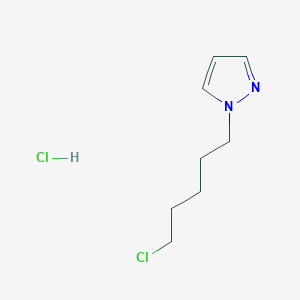

1-(5-chloropentyl)-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

1-(5-chloropentyl)pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2.ClH/c9-5-2-1-3-7-11-8-4-6-10-11;/h4,6,8H,1-3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCUERRKWFCQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct N-Alkylation of Pyrazole

A classical approach involves the alkylation of pyrazole with 5-chloropentyl halides under basic conditions, followed by hydrochloride salt formation. However, this approach often requires careful control to avoid multiple substitutions and side reactions.

Direct Preparation from Primary Amines and Diketones

A more recent and efficient method, as reported in The Journal of Organic Chemistry (2021), involves the direct synthesis of N-substituted pyrazoles from primary aliphatic amines (such as 5-chloropentylamine) and 1,3-diketones using electrophilic amination reagents without the need for hydrazine derivatives or metal catalysts.

Key Features of This Method:

- Uses primary amines as limiting reagents and sources of the N-substituent.

- Employs bench-stable electrophilic amination reagents (e.g., O-(4-nitrobenzoyl)hydroxylamine).

- Conducted under mild conditions with short reaction times.

- Avoids inorganic reagents and metals.

- Provides moderate to good yields (typically 40-70% depending on substrates).

Detailed Reaction Procedure and Optimization

Reagents and Conditions

| Parameter | Details |

|---|---|

| Primary amine | 5-chloropentylamine (source of N-substituent) |

| Diketone | 1,3-diketones (e.g., acetylacetone derivatives) |

| Amination reagent | O-(4-nitrobenzoyl)hydroxylamine (R1) |

| Solvent | Dimethylformamide (DMF), 0.2 M concentration |

| Temperature | Initial 0 °C, then heated to 85 °C |

| Reaction time | Short duration, typically a few hours |

| Atmosphere | Air |

Reaction Optimization and Yields

The reaction yield depends on several factors including the equivalents of amination reagent, temperature, and additives. The following table summarizes the optimization data for a model reaction producing N-(5-chloropentyl)pyrazole:

| Entry | Amination Reagent (equiv) | Additive (1.0 equiv) | Temp (°C) | Yield (%) (GC or Isolated) |

|---|---|---|---|---|

| 1 | R1 (1.5) | None | 0 → 85 | 44 (isolated) |

| 3 | R1 (1.5) | None | 0 → 110 | 49 |

| 8 | R1 (1.5) | H2O | 0 → 85 | 51 |

| 9 | R1 (1.5) | Acetic acid | 0 → 85 | 51 |

| 11 | R1 (1.5) | K2CO3 | 0 → 85 | 56 |

| 12 | R1 (1.5) | DIPEA | 0 → 85 | 46 |

| 13 | R2 (1.5) | None | 0 → 85 | 23 |

| 14 | R3 (1.5) | None | 0 → 85 | 41 |

| 17 | R6 (1.5, wet) | None | 0 → 85 | 53 |

R1 = O-(4-nitrobenzoyl)hydroxylamine; R2-R6 = alternative amination reagents

Notes on Additives and Temperature

- The presence of water, acetic acid, or weak bases slightly improves yields, indicating tolerance to these additives.

- Strong bases like DIPEA reduce yield, likely due to side reactions consuming the amination reagent.

- Optimal temperature is around 85 °C after initial mixing at 0 °C.

- Delaying diketone addition reduces yield significantly, indicating the importance of simultaneous reagent presence.

Mechanistic Insights

The reaction proceeds via:

- Nucleophilic attack of the primary amine on the electrophilic amination reagent forming a hydrazine intermediate.

- Condensation of the hydrazine with the diketone to form the pyrazole ring via Knorr-type heterocyclization.

- Formation of the N-substituted pyrazole with the 5-chloropentyl group attached to the nitrogen.

- Final conversion to the hydrochloride salt by treatment with hydrochloric acid.

Side products include imines and hydrazine decomposition products, which explain moderate yields in some cases.

Industrial and Scale-Up Considerations

- The described method is amenable to scale-up, demonstrated by syntheses on 3-5 mmol scale with consistent yields.

- The use of commercially available and bench-stable reagents simplifies industrial application.

- Absence of metals and mild conditions reduce environmental impact and cost.

- The hydrochloride salt formation step improves compound stability and ease of handling.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct N-alkylation | Pyrazole + 5-chloropentyl halide | Base, solvent, heat | Variable (30-60) | Simple, classical | Side reactions, multiple alkylation possible |

| Direct synthesis from amines | 5-chloropentylamine + diketone | Electrophilic amination reagent, DMF, 0-85 °C | 40-56 | Metal-free, mild, scalable | Moderate yields, side products |

| Industrial batch/flow processes | Similar to above | Optimized catalysts and solvents | High (optimized) | High purity, large scale | Requires process optimization |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropentyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 5-chloropentyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new compounds with diverse functionalities.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

1-(5-chloropentyl)-1H-pyrazole hydrochloride has the chemical formula C8H14Cl2N2 and is classified as a pyrazole derivative. The compound features a pyrazole ring, which is a common structural motif in many biologically active compounds. Its molecular structure allows for interactions with various biological targets, making it a versatile candidate for drug development .

Anti-Inflammatory Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anti-inflammatory agents. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Case Study : A study evaluated several pyrazole derivatives for their COX-2 inhibitory activity. Among them, compounds exhibited significant inhibition with IC50 values ranging from 25 to 50 µM, indicating their potential as anti-inflammatory drugs .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Research has shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms.

- Data Table: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 26 | Induction of apoptosis |

| Compound B | Hep-2 | 0.74 | Cell cycle arrest |

| Compound C | NCIH460 | 32 | Autophagy induction |

| This compound | Various | TBD | TBD |

- Case Study : In a recent investigation, various pyrazole derivatives were synthesized and screened against multiple cancer cell lines such as A549 and HepG2. The results indicated that specific derivatives exhibited significant growth inhibition, suggesting their utility in cancer therapy .

Cannabinoid Receptor Interaction

Pyrazole derivatives have also been explored for their effects on cannabinoid receptors (CB1 and CB2). These receptors are critical in mediating the effects of cannabinoids and play roles in pain modulation, appetite regulation, and neuroprotection.

Mechanism of Action

The mechanism of action of 1-(5-chloropentyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyrazole and benzodiazole derivatives with halogenated alkyl or aryl substituents. Key distinctions include:

Substituent Chain Length and Halogen Position

1-(5-Chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride ():

- Core Structure: Benzodiazole (two fused benzene rings with two nitrogen atoms) vs. pyrazole.

- Substituent: 5-chloropentyl chain identical to the target compound but attached to a benzodiazole.

- Molecular Weight: 273.2 g/mol (C₁₃H₁₈Cl₂N₂) vs. ~246.7 g/mol (estimated for C₉H₁₆Cl₂N₂).

- Impact: The benzodiazole core may enhance aromatic stacking interactions, while the pyrazole core offers a smaller, more flexible heterocycle .

- 1-Benzyl-4-(Chloromethyl)-1H-Pyrazole Hydrochloride (): Substituent: Chloromethyl (-CH₂Cl) group vs. 5-chloropentyl. Molecular Weight: 243.13 g/mol (C₁₁H₁₂Cl₂N₂).

- 5-Chloromethyl-1-methylpyrazole hydrochloride (): Substituent: Chloromethyl and methyl groups on pyrazole. Molecular Weight: Not explicitly stated but likely <200 g/mol. Impact: Minimal steric bulk may favor rapid metabolic clearance .

Heterocyclic Core Modifications

- JWH-018 N-(5-Chloropentyl) Derivative (): Core Structure: Indole (benzene fused with pyrrole) vs. pyrazole. Substituent: 5-chloropentyl chain attached to nitrogen. Impact: Indole derivatives are associated with cannabinoid receptor affinity, suggesting the target compound’s chloropentyl chain might similarly influence receptor binding .

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (): Substituent: Propyl (-C₃H₇) and carboxamide (-CONH₂) groups. Molecular Weight: 218.7 g/mol (C₈H₁₅ClN₄O).

Physicochemical Properties

| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1-(5-Chloropentyl)-1H-pyrazole HCl | Pyrazole | 5-chloropentyl | ~246.7 | High lipophilicity, hydrochloride salt |

| 1-(5-Chloropentyl)-2-methyl-1,3-benzodiazole HCl | Benzodiazole | 5-chloropentyl, methyl | 273.2 | Aromatic core, higher molecular weight |

| 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl | Pyrazole | Benzyl, chloromethyl | 243.13 | Moderate lipophilicity, shorter chain |

| JWH-018 N-(5-chloropentyl) derivative | Indole | 5-chloropentyl | Not provided | Psychoactive potential |

Biological Activity

Overview

1-(5-Chloropentyl)-1H-pyrazole hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the chlorine atom and the pentyl chain contributes to its unique chemical properties, enhancing its interaction with biological targets.

The mechanism of action of this compound involves its interaction with various receptors and enzymes in the body. Studies have shown that compounds with similar structures can act as agonists or antagonists at cannabinoid receptors, particularly CB1 and CB2, influencing pathways related to pain, inflammation, and appetite regulation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 4 | A549 (Lung) | 26 | Induces apoptosis |

| Compound 5 | A549 (Lung) | 49.85 | Induces cell apoptosis |

| Compound 9 | A549 (Lung) | 0.28 | Causes apoptosis |

| Compound 28 | Hep-2 (Laryngeal) | 0.74 mg/mL | Cytotoxicity |

These findings suggest that similar derivatives may exert potent effects against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit key inflammatory mediators, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance anti-inflammatory efficacy .

Case Studies

Several research studies have focused on the biological activity of pyrazole derivatives:

- Study by Wei et al. : Investigated ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives. Among them, a compound showed significant inhibition of A549 cell growth with an IC50 value of 26 µM.

- Research by Zheng et al. : Developed a new class of pyrazole-based compounds that exhibited selective cytotoxicity against cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-chloropentyl)-1H-pyrazole hydrochloride?

- Methodology : The compound can be synthesized via alkylation of the pyrazole ring using 5-chloropentyl chloride under basic conditions. A Vilsmeier-Haack reaction (using POCl₃ and DMF) is also applicable for introducing electrophilic substituents to pyrazole derivatives . Key steps include:

- Reagent selection : Phosphorous oxychloride (POCl₃) for cyclization .

- Temperature control : Reactions often proceed at 120°C to ensure complete conversion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for pyrazole protons; δ 3.5–4.0 ppm for chloropentyl CH₂Cl) and ¹³C NMR (δ 140–150 ppm for pyrazole carbons) confirm structural integrity .

- Mass spectrometry : High-resolution ESI-MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.0821) .

- X-ray crystallography : Use programs like ORTEP-3 for determining crystal structure and bond angles .

Q. What are the key purity criteria for this compound in research settings?

- Analytical standards : ≥95% purity by HPLC (C18 column, acetonitrile/water gradient) .

- Impurity profiling : Identify byproducts (e.g., unreacted pyrazole or over-alkylated derivatives) using GC-MS .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during pyrazole alkylation?

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyrazole N1 position due to enhanced leaving-group displacement .

- Catalytic additives : Use of KI or phase-transfer catalysts (e.g., TBAB) improves yield by facilitating SN2 mechanisms in chloropentyl coupling .

- Data contradiction : Conflicting reports on N1 vs. N2 alkylation can arise from steric hindrance; DFT calculations (e.g., Gaussian 16) help predict regioselectivity .

Q. What mechanistic insights explain byproduct formation during synthesis?

- Byproduct identification : Hydrolysis of the chloropentyl group under acidic conditions may yield 1-(5-hydroxypentyl)-1H-pyrazole .

- Mitigation strategies : Anhydrous conditions (molecular sieves) and controlled stoichiometry reduce hydrolysis .

Q. How does the hydrochloride salt form impact stability and reactivity?

- Hygroscopicity : The hydrochloride salt increases water solubility but requires storage under inert gas (argon) to prevent deliquescence .

- Thermal stability : TGA-DSC analysis reveals decomposition above 200°C, necessitating low-temperature reactions (<80°C) .

Q. What role does the chloropentyl group play in ligand design for catalysis?

- Phosphine ligand applications : The chloropentyl chain can be functionalized to generate bidentate ligands (e.g., BippyPhos derivatives) for transition-metal catalysis .

- Case study : Chloropentyl-pyrazole ligands enhance Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) by modulating steric bulk and electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.